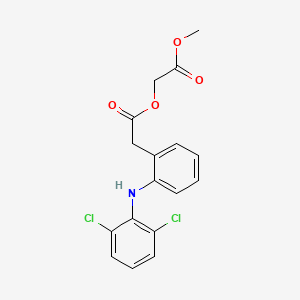

アセクロフェナクメチルエステル

説明

アセクロフェナクメチルエステルは、非ステロイド性抗炎症薬(NSAID)であるアセクロフェナクから誘導された化学化合物です。主にアセクロフェナクおよび関連化合物の合成における中間体として使用されます。 アセクロフェナクメチルエステルの分子式はC17H15Cl2NO4であり、分子量は368.21 g/molです .

2. 製法

合成経路と反応条件: アセクロフェナクメチルエステルは、アセクロフェナクのエステル化によって合成できます。一般的な方法の1つは、硫酸などの強酸触媒の存在下、アセクロフェナクをメタノールと反応させ、還流条件下で反応させることです。反応は一般的に次のように進行します: [ \text{アセクロフェナク} + \text{メタノール} \xrightarrow{\text{H}2\text{SO}_4} \text{アセクロフェナクメチルエステル} + \text{水} ]

工業生産方法: 工業的な設定では、アセクロフェナクメチルエステルの合成には、効率と収率を高めるために連続フロープロセスが使用される場合があります。反応条件は、高純度と副生成物の最小化を保証するために最適化されています。 エステル化プロセスには、蒸留または再結晶などの精製工程が続き、最終生成物が得られます {_svg_2}.

科学的研究の応用

Chemistry

Aceclofenac methyl ester is utilized as an intermediate in the synthesis of aceclofenac. The compound can be synthesized through the esterification of aceclofenac with methanol, often using sulfuric acid as a catalyst under reflux conditions. This synthesis pathway is crucial for producing aceclofenac in industrial settings, where continuous flow processes may be employed to enhance efficiency and yield.

Biology

Research has focused on the biological activities of aceclofenac methyl ester, particularly its interactions with biological targets. Studies indicate that it exhibits significant anti-inflammatory and analgesic properties. For instance, in vitro studies demonstrated that aceclofenac methyl ester could reduce the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha in cultured cells .

Case Study: Osteoarthritis Treatment

A clinical study involving patients with osteoarthritis showed that treatment with aceclofenac led to a significant reduction in pain and improvement in functional capacity. The study highlighted that aceclofenac methyl ester effectively decreased levels of inflammatory markers in synovial fluid .

Medicine

In medicinal chemistry, aceclofenac methyl ester is investigated for its potential therapeutic effects. It has been studied for its efficacy in treating various inflammatory conditions, including rheumatoid arthritis and ankylosing spondylitis. Clinical trials have shown that it is comparable to other NSAIDs in terms of pain relief and safety profile .

Table 1: Comparative Efficacy of Aceclofenac Methyl Ester vs Other NSAIDs

| Drug | Condition | Efficacy (Pain Reduction) | Safety Profile |

|---|---|---|---|

| Aceclofenac | Osteoarthritis | High | Well-tolerated |

| Diclofenac | Osteoarthritis | High | Moderate side effects |

| Naproxen | Rheumatoid Arthritis | Moderate | Good |

| Piroxicam | Ankylosing Spondylitis | High | Moderate side effects |

Industry

Aceclofenac methyl ester is also utilized in the pharmaceutical industry as a reference standard in analytical chemistry. It plays a role in quality control processes for drug formulation, ensuring consistency and efficacy across batches.

作用機序

アセクロフェナクメチルエステル自体は、主に中間体であるため、直接的な作用機序はありません。 その親化合物であるアセクロフェナクは、プロスタグランジンの生成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することにより作用します。 プロスタグランジンは、炎症、痛み、発熱の仲介物質です。 COXを阻害することにより、アセクロフェナクはこれらの仲介物質の生成を減らし、炎症と痛みを軽減します .

類似化合物:

アセクロフェナク: NSAIDとして使用される親化合物。

ジクロフェナク: 同様の構造と作用機序を持つ別のNSAID。

インドメタシン: 化学構造は異なるが、同様の治療効果を持つNSAID。

独自性: アセクロフェナクメチルエステルは、アセクロフェナクの合成における中間体としての役割においてユニークです。アセクロフェナクおよび関連化合物の効率的な製造のための経路を提供します。 親化合物であるアセクロフェナクと比較して、メチルエステル形態はより反応性が高く、さまざまな化学変換を起こすことができ、合成化学において貴重な存在となっています .

生化学分析

Biochemical Properties

Aceclofenac Methyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Cellular Effects

Aceclofenac Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .

Molecular Mechanism

The molecular mechanism of Aceclofenac Methyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of Aceclofenac Methyl Ester change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Aceclofenac Methyl Ester vary with different dosages in animal models

Metabolic Pathways

Aceclofenac Methyl Ester is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: Aceclofenac methyl ester can be synthesized through the esterification of aceclofenac. One common method involves reacting aceclofenac with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Aceclofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Aceclofenac Methyl Ester} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of aceclofenac methyl ester may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The esterification process is followed by purification steps, such as distillation or recrystallization, to obtain the final product .

化学反応の分析

反応の種類: アセクロフェナクメチルエステルは、次のようなさまざまな化学反応を起こします。

加水分解: エステル基は、水と酸または塩基触媒の存在下で加水分解されて、アセクロフェナクとメタノールを形成します。

還元: この化合物は、対応するアルコール誘導体に変換するために還元できます。

置換: エステル基は、求核置換反応によって他の官能基と置換できます。

一般的な試薬と条件:

加水分解: 酸性または塩基性条件、水。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤。

置換: アミンやチオールなどの求核剤。

主要な生成物:

加水分解: アセクロフェナクとメタノール。

還元: アセクロフェナクメチルエステルのアルコール誘導体。

類似化合物との比較

Aceclofenac: The parent compound, used as an NSAID.

Diclofenac: Another NSAID with a similar structure and mechanism of action.

Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Aceclofenac methyl ester is unique in its role as an intermediate in the synthesis of aceclofenac. It provides a pathway for the efficient production of aceclofenac and related compounds. Compared to its parent compound, aceclofenac, the methyl ester form is more reactive and can undergo various chemical transformations, making it valuable in synthetic chemistry .

生物活性

Aceclofenac Methyl Ester (ACME) is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) aceclofenac, primarily recognized for its analgesic and anti-inflammatory properties. This article delves into the biological activity of ACME, highlighting its mechanisms of action, effects on various biological pathways, and relevant case studies.

Overview of Aceclofenac Methyl Ester

- Chemical Formula : C17H15Cl2NO4

- Molecular Weight : 368.21 g/mol

- CAS Number : 139272-66-5

ACME is synthesized as an intermediate in the production of aceclofenac and exhibits significant biological activity through its interaction with various enzymes and cellular pathways.

ACME primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Key Mechanisms:

- COX Inhibition : ACME has a higher selectivity for COX-2 (IC50 = 0.77 µM) compared to COX-1 (IC50 > 100 µM), which reduces gastrointestinal side effects commonly associated with NSAIDs .

- Cytokine Modulation : It downregulates the production of inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNFα) .

- Cell Adhesion Molecules : ACME significantly affects cell adhesion molecules in neutrophils, particularly reducing L-selectin expression, which is crucial for neutrophil adhesion to endothelial cells .

Pharmacokinetics

The pharmacokinetic profile of ACME indicates rapid absorption and distribution:

- Absorption : Peak plasma concentrations are achieved within 1.25 to 3 hours post-administration.

- Distribution : Approximately 57% of plasma concentration reaches synovial fluid.

- Protein Binding : Highly protein-bound (>99%).

- Half-Life : Approximately 4 hours .

In Vitro Studies

In vitro experiments have demonstrated that ACME effectively reduces the expression of adhesion molecules on neutrophils and inhibits their aggregation, which is vital for inflammatory responses. For instance, one study showed a dramatic decrease in L-selectin expression on neutrophils treated with ACME compared to controls .

In Vivo Studies

Research involving animal models has shown that varying doses of ACME can lead to significant reductions in inflammatory markers and pain behaviors:

| Study Type | Findings |

|---|---|

| Animal Model | Reduced IL-1β-induced PGE2 release in chondrocytes |

| Dosage Response | Lower doses resulted in decreased TNFα and IL-1β levels |

Case Studies

Several clinical studies have highlighted the efficacy of ACME in managing conditions like osteoarthritis:

- Study on Osteoarthritis Patients :

- Effects on Synovial Membrane :

特性

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWXOBAPNKPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676224 | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-66-5 | |

| Record name | Methyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACECLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。